molecular formula C15H15Cl2N B12007040 Bis-(2-chloro-benzyl)-methyl-amine

Bis-(2-chloro-benzyl)-methyl-amine

Cat. No.: B12007040
M. Wt: 280.2 g/mol
InChI Key: JLOJISJOCSMFIT-UHFFFAOYSA-N
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Description

Bis-(2-chloro-benzyl)-methyl-amine (IUPAC: 1-(2-chlorophenyl)-N-methylmethanamine; CAS 94-64-4) is a tertiary amine featuring a 2-chlorobenzyl group attached to a methylamine core. Structurally, it consists of a benzyl moiety substituted with a chlorine atom at the ortho position of the aromatic ring, linked to a methylated nitrogen atom (Figure 1) . This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive amine group and halogenated aromatic system.

Properties

Molecular Formula

C15H15Cl2N

Molecular Weight

280.2 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(2-chlorophenyl)methyl]-N-methylmethanamine

InChI

InChI=1S/C15H15Cl2N/c1-18(10-12-6-2-4-8-14(12)16)11-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3

InChI Key

JLOJISJOCSMFIT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism is context-dependent.
    • Molecular targets may include enzymes, receptors, or cellular components.
    • Further research is needed to elucidate specific pathways.
  • Comparison with Similar Compounds

    Mono-Substituted Benzylamines

    • 2-Chloro-N-methylbenzylamine (CAS 94-64-4) : The simplest analog, with a single 2-chlorobenzyl group. Its reactivity is influenced by the electron-withdrawing chlorine atom, which enhances electrophilic substitution resistance but stabilizes intermediates in nucleophilic reactions .
    • [1-(2-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride (CAS 1261231-72-4) : Incorporates a piperidine ring, increasing steric bulk and basicity. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications .

    Bis-Substituted Amines

    • Bis(2,4-dimethoxybenzyl)amine (CAS 20781-23-1) : Features two 2,4-dimethoxybenzyl groups. Methoxy substituents are electron-donating, contrasting with chlorine’s electron-withdrawing effects. This compound is used in laboratory research but lacks halogen-related toxicity concerns .

    Heterocyclic and Hybrid Derivatives

    • (2-Chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride (CAS 1048664-96-5): Combines a 2-chlorobenzyl group with a thienylmethyl moiety.

    Physicochemical and Functional Comparisons

    Table 1: Key Properties of Selected Amines

    Compound Name Molecular Formula CAS Number Substituents Key Applications Reference
    Bis-(2-chloro-benzyl)-methyl-amine C₈H₁₀ClN 94-64-4 2-chlorobenzyl, methyl Chemical intermediate
    Bis(2,4-dimethoxybenzyl)amine C₁₆H₂₀NO₂ 20781-23-1 2,4-dimethoxybenzyl (bis) Lab research
    [1-(2-Chloro-benzyl)-piperidin-3-yl]-methyl-amine·HCl C₁₄H₂₀Cl₂N₂ 1261231-72-4 2-chlorobenzyl, piperidine Pharmaceutical research
    (2-Chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine·HCl C₁₄H₁₅Cl₂NS 1048664-96-5 2-chlorobenzyl, thienylmethyl Material science

    Key Observations:

    Electronic Effects : Chlorine’s electron-withdrawing nature reduces electron density at the aromatic ring, directing reactivity toward electrophilic substitutions at meta positions. Methoxy groups (e.g., in Bis(2,4-dimethoxybenzyl)amine) increase electron density, favoring para substitutions .

    Solubility : Hydrochloride salts (e.g., [1-(2-Chloro-benzyl)-piperidin-3-yl]-methyl-amine·HCl) exhibit higher water solubility than free bases, critical for bioavailability in drug formulations .

    Research and Application Insights

    • Synthetic Utility : this compound serves as a precursor for N-alkylation reactions, enabling the synthesis of secondary amines or quaternary ammonium salts .
    • Toxicological Data: No direct toxicity studies are available for this compound. However, structurally related chlorinated amines like Bis(chloromethyl)ether (BCME) are highly carcinogenic, underscoring the need for caution in handling halogenated amines .
    • Biological Activity : Compounds with thienylmethyl groups (e.g., CAS 1048664-96-5) show promise in targeting sulfur-dependent enzymes, though specific mechanisms remain unexplored in the evidence .

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